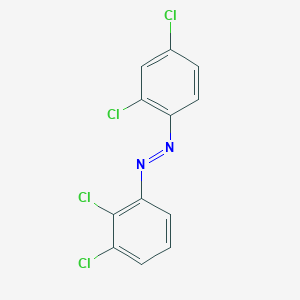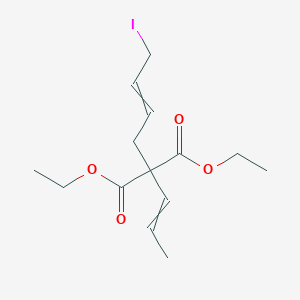
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound with the molecular formula C13H21IO4. It is known for its unique structure, which includes an iodine atom attached to a butenyl group and a prop-1-en-1-yl group attached to a propanedioate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with appropriate halogenated alkenes under basic conditions. One common method includes the use of sodium ethoxide as a base to deprotonate diethyl malonate, followed by the addition of 4-iodobut-2-en-1-yl bromide and prop-1-en-1-yl bromide. The reaction is usually carried out in anhydrous ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bonds can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of co-oxidants.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
Aplicaciones Científicas De Investigación
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and double bonds in the compound make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a bromine atom instead of iodine.
Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a chlorine atom instead of iodine.
Diethyl (4-fluorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate makes it more reactive towards nucleophiles compared to its bromine, chlorine, and fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.
Propiedades
Número CAS |
835650-99-2 |
|---|---|
Fórmula molecular |
C14H21IO4 |
Peso molecular |
380.22 g/mol |
Nombre IUPAC |
diethyl 2-(4-iodobut-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H21IO4/c1-4-9-14(10-7-8-11-15,12(16)18-5-2)13(17)19-6-3/h4,7-9H,5-6,10-11H2,1-3H3 |
Clave InChI |
JBCXQBGZKSXAPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=CCI)(C=CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

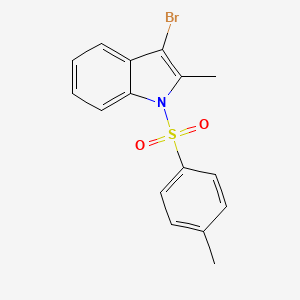
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
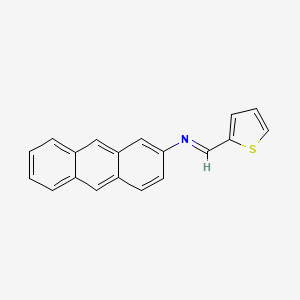


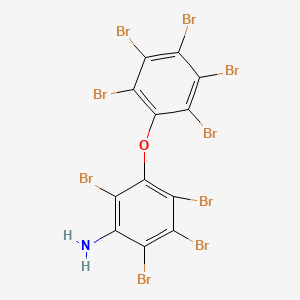
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)
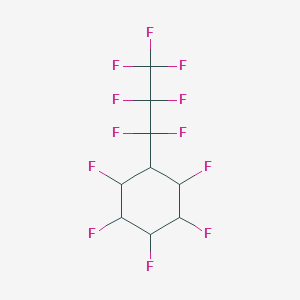
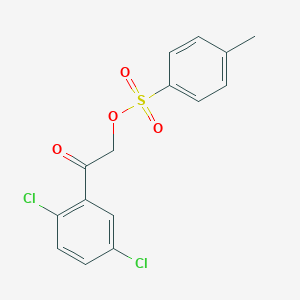

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
